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Compound of Interest

Compound Name: Pyrazinecarbonitrile

Cat. No.: B1219330

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for
pyrazinecarbonitrile (CsHsNs), a key heterocyclic nitrile with applications in medicinal
chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols
for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
pyrazinecarbonitrile. Both *H and 13C NMR data are presented below.

1H NMR Data

The *H NMR spectrum of pyrazinecarbonitrile provides information about the chemical
environment of the hydrogen atoms in the molecule.

Chemical Shift () L Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

9.21 d 1.6 H-3

8.86 d 25 H-5

8.72 dd 25,16 H-6
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Solvent: DMSO-ds, Instrument Frequency: 600 MHz[1]

*C NMR Data

The 3C NMR spectrum reveals the different carbon environments within the
pyrazinecarbonitrile molecule.

Chemical Shift (8) ppm Assighment
165.6 C-CN

147.8 C-3

145.5 C-2

1441 C-5

143.8 C-6

Solvent: DMSO-ds, Instrument Frequency: 100 MHz[1]

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining *H and 3C NMR spectra of pyrazinecarbonitrile is as follows:

o Sample Preparation: A small amount of pyrazinecarbonitrile is dissolved in a deuterated
solvent, such as deuterated chloroform (CDCIs) or dimethyl sulfoxide (DMSO-ds), in a
standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/0.5 mL.

e Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for *H and
13C nuclei. Standard acquisition parameters are set, including the number of scans,
relaxation delay, and pulse width. For 13C NMR, broadband proton decoupling is typically
employed to simplify the spectrum.

o Data Acquisition: The prepared sample is placed in the NMR probe, and the magnetic field is
shimmed to ensure homogeneity. The NMR experiment is then run to acquire the Free
Induction Decay (FID).
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» Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The
spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or
an internal standard (e.qg., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

IR Absorption Data

The following table lists the characteristic IR absorption bands for pyrazinecarbonitrile.
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Wavenumber (cm~?) Intensity Assignment

3422 Strong N-H Stretch (Overtone or
combination band)

3132 Medium Aromatic C-H Stretch

2240 Strong C=N Stretch (Nitrile)

1669 Strong C=N Stretch (Pyrazine ring)

1583 Strong C=C stretch (Pyrazine ring)

1525 Strong C=C Stretch (Pyrazine ring)

1481 Medium Aromatic Ring Vibration

1432 Medium Aromatic Ring Vibration

1373 Medium C-H in-plane bend

1171 Strong C-H in-plane bend

1089 Medium Ring Breathing

1046 Medium Ring Breathing

1021 Medium Ring Breathing

870 Strong C-H out-of-plane bend

791 Strong C-H out-of-plane bend

Sample Preparation: Neat Liquid[1]

Experimental Protocol: Fourier Transform Infrared
(FTIR) Spectroscopy

For a liquid sample like pyrazinecarbonitrile, the following "neat” sample preparation

technique is commonly used:

e Using Salt Plates (NaCl or KBr):
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o Adrop of the neat liquid is placed on the surface of a polished salt plate.

o Asecond salt plate is carefully placed on top to create a thin liquid film between the plates.

o The "sandwich" is then mounted in the spectrometer's sample holder for analysis.

o Using Attenuated Total Reflectance (ATR):

o Adrop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc

selenide).

o Apressure arm is applied to ensure good contact between the sample and the crystal.

o The IR spectrum is then collected. This method is often preferred for its simplicity and

minimal sample preparation.

o Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal)

is first recorded. The sample is then placed in the beam path, and the sample spectrum is

acquired. The instrument's software automatically ratios the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based

on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and elemental

composition of a compound.

Mass Spectrometry Data

The mass spectrum of pyrazinecarbonitrile shows a prominent molecular ion peak and

several characteristic fragment ions.

m/z Relative Intensity (%) Assignment

105 100 [M]* (Molecular lon)
78 ~50 [M-HCNJ*

51 ~30 [CaH3]*
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lonization Method: Electron lonization (EI)

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

GC-MS is a common method for the analysis of volatile and semi-volatile compounds like
pyrazinecarbonitrile.

o Sample Preparation: A dilute solution of pyrazinecarbonitrile is prepared in a volatile
organic solvent (e.g., dichloromethane or hexane).

o GC Separation: A small volume (typically 1 pL) of the sample solution is injected into the gas
chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a
capillary column. The column separates the components of the sample based on their boiling
points and interactions with the stationary phase.

» MS Detection: As pyrazinecarbonitrile elutes from the GC column, it enters the mass
spectrometer.

« lonization: The molecules are ionized, typically by electron ionization (El), where they are
bombarded with a high-energy electron beam, causing the formation of a molecular ion and
various fragment ions.

o Mass Analysis: The ions are accelerated and separated by a mass analyzer (e.g., a
qguadrupole) based on their m/z ratio.

» Detection: A detector records the abundance of each ion, and the data is processed by a
computer to generate a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like pyrazinecarbonitrile.
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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